molecular formula C14H16N2O3 B7541265 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid

1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid

Cat. No. B7541265
M. Wt: 260.29 g/mol
InChI Key: MIXJVTXKOOPOGS-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid, also known as P3P, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. P3P has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of specific signaling pathways. In

Scientific Research Applications

1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of cancer. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to modulate specific signaling pathways that are important for cancer cell survival. Other areas of research include the treatment of bacterial infections and the modulation of immune system function.

Mechanism of Action

1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid exerts its effects by inhibiting the activity of certain enzymes and modulating specific signaling pathways. One of the key enzymes that this compound targets is pyruvate kinase M2 (PKM2), which is involved in the regulation of glucose metabolism. By inhibiting PKM2, this compound can disrupt the metabolic processes that are necessary for cancer cell growth and proliferation. This compound has also been shown to modulate the activity of specific signaling pathways, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. In addition to its effects on cancer cells, this compound has been shown to modulate immune system function and reduce inflammation. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid in lab experiments is its specificity. This compound has been shown to specifically target certain enzymes and signaling pathways, which can make it a useful tool for studying specific biological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of PKM2. Another area of research is the identification of new targets for this compound, which could expand its potential therapeutic applications. Additionally, further studies are needed to better understand the toxicity of this compound and to identify ways to mitigate its potential side effects.

Synthesis Methods

The synthesis of 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid involves a series of chemical reactions that can be carried out in a laboratory setting. The first step in the synthesis process involves the reaction of pyridine-3-carbaldehyde with 2-piperidinone to form a key intermediate. This intermediate is then subjected to a series of reactions that ultimately result in the formation of this compound. The final product can be purified using a variety of methods, including chromatography and recrystallization.

properties

IUPAC Name

1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13(7-6-11-4-3-8-15-10-11)16-9-2-1-5-12(16)14(18)19/h3-4,6-8,10,12H,1-2,5,9H2,(H,18,19)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXJVTXKOOPOGS-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C=CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(C1)C(=O)O)C(=O)/C=C/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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